
3-Chloro-10-methyl-9,10-dihydroacridin-9-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-10-methyl-9,10-dihydroacridin-9-OL is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been extensively studied due to their wide range of applications in pharmacology, material sciences, and photophysics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-10-methyl-9,10-dihydroacridin-9-OL typically involves the chlorination of 10-methyl-9,10-dihydroacridin-9-OL. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-10-methyl-9,10-dihydroacridin-9-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acridone derivatives.
Reduction: Reduction reactions can convert it back to its parent acridine derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: 10-methyl-9,10-dihydroacridin-9-OL.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-10-methyl-9,10-dihydroacridin-9-OL has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Chloro-10-methyl-9,10-dihydroacridin-9-OL involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA and related enzymes, leading to various biological effects. The compound’s interaction with DNA can inhibit processes such as replication and transcription, making it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
10-Methyl-9,10-dihydroacridin-9-OL: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
9,10-Dihydroacridine: A simpler derivative without the hydroxyl and methyl groups, leading to different chemical properties.
Acridone Derivatives: Oxidized forms of acridine derivatives with different biological activities.
Uniqueness
Its ability to undergo selective substitution reactions makes it a valuable intermediate in synthetic chemistry .
Propiedades
Número CAS |
136231-41-9 |
|---|---|
Fórmula molecular |
C14H12ClNO |
Peso molecular |
245.70 g/mol |
Nombre IUPAC |
3-chloro-10-methyl-9H-acridin-9-ol |
InChI |
InChI=1S/C14H12ClNO/c1-16-12-5-3-2-4-10(12)14(17)11-7-6-9(15)8-13(11)16/h2-8,14,17H,1H3 |
Clave InChI |
OOYGMPLGEJRNEN-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(C3=C1C=C(C=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


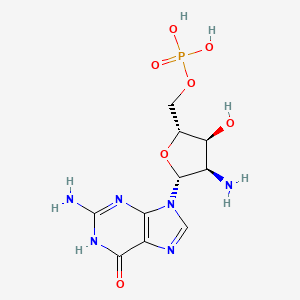
![2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide](/img/structure/B12924321.png)
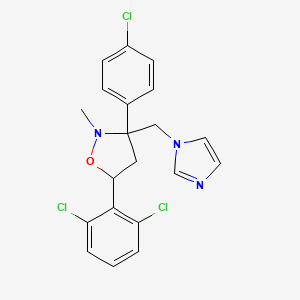
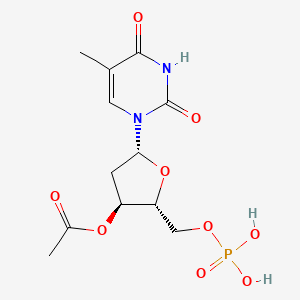
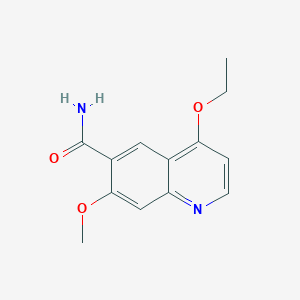
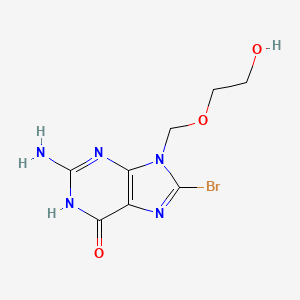
![9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide](/img/structure/B12924345.png)
![3-(4-Ethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12924346.png)
![2-[(5-Chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide](/img/structure/B12924348.png)
![2,4-Diamino-6-[(3,4-dimethylphenyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B12924353.png)

![2-[carboxy-[[2-(tetrazol-1-yl)acetyl]amino]methyl]-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B12924364.png)
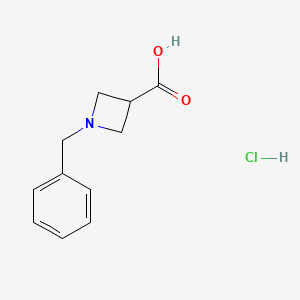
![2-Chloro-3-methyl-4-((1R,3R,5S)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12924376.png)
